![molecular formula C8H10O3 B121209 Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 156413-21-7](/img/structure/B121209.png)
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” is a chemical compound with the linear formula C8H10O3 . It has been used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” and its derivatives has been explored in the context of developing potential inhibitors for COVID-19 . The study employed density functional theory (DFT) to investigate the physicochemical properties of the compounds .Molecular Structure Analysis
The molecular structure of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” is characterized by a linear formula of C8H10O3 . The molecular weight of the compound is 154.167 .Chemical Reactions Analysis
The compound has been investigated for its potential as a drug candidate against the COVID-19 virus using computational methods, including DFT studies and molecular docking . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” are characterized by its linear formula C8H10O3 and molecular weight of 154.167 . The DFT studies provide information on the electronic properties of the compounds .Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h2,6-7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQKSMVRFWMGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2C(C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338452 |
Source


|
| Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
CAS RN |
156413-21-7 |
Source


|
| Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

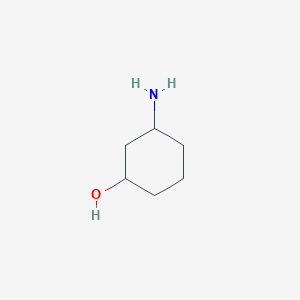
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
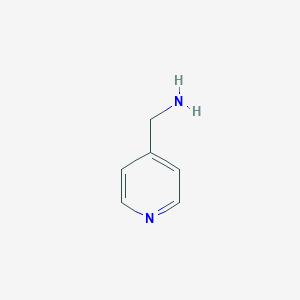
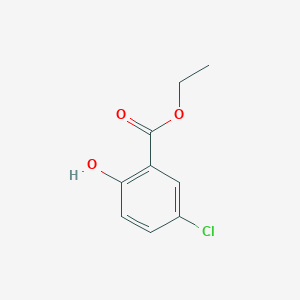
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
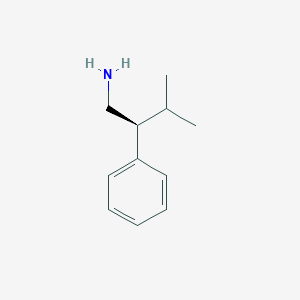

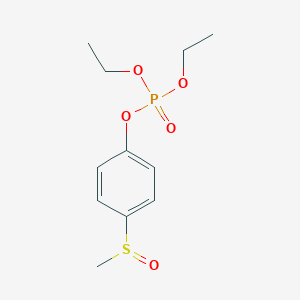
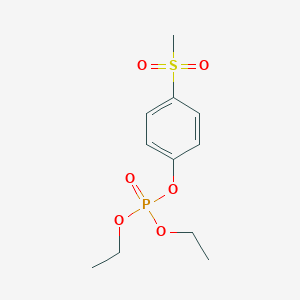
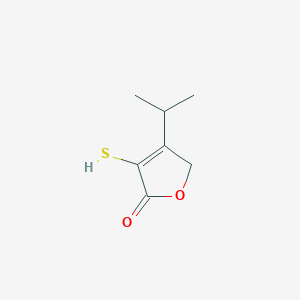

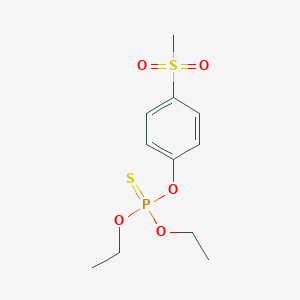
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)